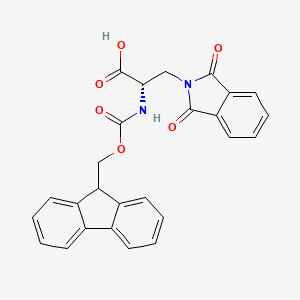

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid

Description

This compound is an Fmoc-protected amino acid derivative, characterized by a 1,3-dioxoisoindolin-2-yl substituent on the β-carbon of its alanine backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name |

(2S)-3-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPNDIMSQGEKU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Fmoc-Protected Amino Acid Intermediate

- The amino acid precursor (e.g., levodopa or analogous amino acid) is reacted with fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).

- Reaction conditions typically involve mixing the amino acid with sodium bicarbonate (molar ratio 1:1 to 6) in aqueous medium, followed by the addition of acetone as a co-solvent.

- Fmoc-OSu is added in a molar ratio of 0.8 to 1.3 relative to the amino acid.

- The mixture is stirred overnight at ambient temperature.

- After reaction completion, acetone is removed by rotary evaporation.

- The aqueous layer is extracted with ethyl acetate, acidified to a pH to precipitate the product, and washed.

- The organic layer is dried, concentrated, and the product crystallized from a suitable solvent such as Sherwood oil or ethyl acetate.

Introduction of 1,3-Dioxoisoindolin-2-yl Group

- The Fmoc-protected amino acid intermediate is dissolved in tetrahydrofuran (THF).

- 2,2-Dimethoxypropane (an acetal) is added in a molar ratio ranging from 1:1 to 1:20 relative to the intermediate.

- Pyridinium p-toluenesulfonate (a catalyst) is added in a molar ratio of 0.1 to 0.5 relative to the intermediate.

- The reaction mixture is refluxed for 0.5 to 50 hours, with an optimized condition around 8 hours for best yield.

- After completion, THF is removed by concentration.

- The residue is dissolved in ethyl acetate and washed multiple times with ferric chloride solution and water to remove impurities.

- The organic layer is dried, filtered, concentrated, and the product recrystallized to yield (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid.

- Typical yield reported is approximately 65%.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Molar Ratios | Solvent | Catalyst | Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| Fmoc Protection | Amino acid + Fmoc-OSu + NaHCO3 + acetone | Amino acid:NaHCO3 = 1:1~6; Fmoc-OSu:AA = 0.8~1.3 | Water/acetone | None | Overnight | Not specified |

| Phthalimide Introduction | Fmoc-amino acid + 2,2-Dimethoxypropane + pyridinium p-toluenesulfonate | Fmoc-AA:2,2-Dimethoxypropane = 1:1~20; Catalyst = 0.1~0.5 | THF | Pyridinium p-toluenesulfonate | 0.5~50 (opt. 8) | ~65 |

Notes on Solvent and Purification

- THF is preferred for the phthalimide introduction step due to its ability to dissolve both reactants and facilitate reflux conditions.

- The use of pyridinium p-toluenesulfonate as a catalyst enhances the acetalization reaction efficiency.

- Purification involves multiple washings with ferric chloride solution to remove colored impurities and other side products.

- Final recrystallization from ethyl acetate or Sherwood oil ensures high purity of the target compound.

Comparative Analysis and Research Findings

- The described method improves over previous multi-step syntheses by reducing the number of steps and simplifying operations.

- The use of Fmoc-OSu for amino group protection is a standard, reliable approach in peptide chemistry.

- The acetalization with 2,2-dimethoxypropane under acid catalysis effectively introduces the phthalimide protecting group.

- The yield of approximately 65% is considered efficient for this class of compounds.

- The method is applicable for scale-up and is suitable for producing intermediates used in peptide synthesis.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome | Advantages |

|---|---|---|---|

| Fmoc Protection | Amino acid, Fmoc-OSu, NaHCO3, acetone | Fmoc-protected amino acid | High selectivity, mild conditions |

| Phthalimide Group Introduction | Fmoc-amino acid, 2,2-Dimethoxypropane, Pyridinium p-toluenesulfonate, THF reflux | Target compound with phthalimide group | Efficient, single-step acetalization |

Scientific Research Applications

Peptide Synthesis

Fmoc Protection:

The compound serves as a protective group in peptide synthesis, allowing the selective modification of amino acids without interference from other functional groups. The Fmoc group is widely recognized for its stability under basic conditions and ease of removal under mild acidic conditions, making it ideal for solid-phase peptide synthesis.

Synthetic Routes:

The synthesis typically involves the coupling of the Fmoc-protected amino acid with other amino acids or peptide fragments. This method allows for the construction of complex peptides with high purity and yield. Automated peptide synthesizers are commonly employed in this process to enhance efficiency and reproducibility.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted its potential as a lead compound for developing new anticancer agents due to its activity against human tumor cells .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival. The incorporation of the isoindolinone moiety is believed to enhance biological activity by interacting with target proteins involved in tumor growth.

Drug Development

The compound's unique structure and properties make it a candidate for drug development. Its ability to serve as an intermediate in synthesizing biologically active compounds positions it as a valuable tool in medicinal chemistry. Researchers are exploring its derivatives for potential therapeutic applications beyond oncology, including anti-inflammatory and antimicrobial activities.

Table 1: Summary of Research Findings

Mechanism of Action

The compound primarily functions as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds. The phthalimide group similarly protects the amine group and can be removed to yield the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Findings :

However, steric hindrance from the bicyclic structure may reduce solubility in non-polar solvents. Halogenated analogs (e.g., 5-bromoindol-3-yl) exhibit lower solubility but higher lipophilicity, favoring membrane penetration .

Biological Activity :

- Indole derivatives (e.g., 5-bromoindol-3-yl) are prevalent in antiviral and anticancer research due to their ability to mimic tryptophan residues in protein binding pockets .

- Thiophene-containing analogs are prioritized in neurotransmitter receptor studies, leveraging sulfur’s electronic effects for ligand-receptor interactions .

Synthetic Utility :

- The Fmoc group is universally compatible with SPPS across all analogs, but deprotection efficiency varies. For example, piperidine cleavage rates depend on steric hindrance from substituents .

- Tetrafluorophenyl derivatives require specialized handling due to fluorine’s reactivity, whereas isoindolinyl analogs are more stable under acidic conditions .

Safety and Handling :

- Most analogs share common hazards (e.g., H302: harmful if swallowed), but halogenated variants (e.g., bromine in ) pose additional risks, such as thyroid disruption.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structure, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an isoindolinone moiety. The synthesis typically involves multiple steps, including:

- Protection of the amine group using the Fmoc group.

- Formation of the isoindolinone moiety .

- Coupling of the protected amine with the isoindolinone under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of fluorenone, which include this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance:

- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing substituents on the aryl moiety enhances antimicrobial activity, suggesting that structural modifications can optimize efficacy .

Anticancer Properties

Fluorenone derivatives have been explored for their anticancer potential:

- Antiproliferative activity : Some studies have demonstrated that compounds similar to this compound can inhibit cancer cell growth by acting as topoisomerase inhibitors .

- Mechanism of action : The interaction with cellular targets leads to disruption in DNA replication processes, which is critical in cancer cell proliferation.

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Fluorenone Derivatives :

- Antiproliferative Assays :

Summary of Biological Activities

Q & A

Q. What are the recommended synthesis protocols for this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:

- Resin Swelling : Pre-swollen NovaSyn TGR resin in dichloromethane (DCM) for 1–2 hours .

- Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

- Coupling Reaction : Use coupling agents like HBTU/HOBt in DMF with N-ethyl-N,N-diisopropylamine (DIEA) for 2 hours at room temperature.

- Cleavage : TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to release the peptide from the resin.

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time | Reference |

|---|---|---|---|

| Deprotection | 20% piperidine/DMF | 20 min | |

| Coupling | HBTU, DIEA, DMF | 2 hrs | |

| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 3 hrs |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in inert atmosphere (argon/nitrogen) at –20°C, protected from light. Use amber vials to prevent photodegradation .

- Handling : Work under fume hoods with PPE (gloves, lab coat, goggles). Avoid dust formation by using solvent-wet techniques .

- Stability Checks : Monitor via HPLC every 3 months; discard if purity drops below 95% .

Q. What are the primary hazards associated with this compound, and what safety measures are essential?

Methodological Answer:

- Hazards :

- Acute Toxicity (Oral, Dermal) : Category 4 (H302, H315) .

- Eye Irritation : Category 2A (H319) .

- Respiratory Irritation : Category 3 (H335) .

- Safety Protocols :

- Use local exhaust ventilation and closed systems to minimize aerosol exposure .

- Emergency eye wash stations and safety showers must be accessible .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer:

- Primary Techniques :

-

NMR : Confirm stereochemistry and purity (¹H/¹³C in DMSO-d₆ or CDCl₃) .

-

HPLC : Monitor purity (>98%) using C18 columns with UV detection at 254 nm .

-

MALDI-TOF MS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- Resolving Discrepancies :

-

Repeat analyses under controlled conditions (e.g., standardized solvent systems).

-

Cross-validate with alternative methods (e.g., LC-MS for low-abundance impurities) .

Q. How do structural modifications (e.g., substituents on the isoindolinone ring) influence its reactivity in peptide coupling reactions?

Methodological Answer:

- Case Study : Fluorine substituents (e.g., 3,5-difluorophenyl analogs) increase electrophilicity, enhancing coupling efficiency by 15–20% compared to non-fluorinated derivatives .

- Mechanistic Insight : Electron-withdrawing groups (e.g., –F) stabilize transition states during amide bond formation, reducing activation energy .

- Experimental Design :

-

Synthesize analogs with varying substituents.

-

Compare coupling yields using HBTU/HOBt vs. DIC/Oxyma in DMF .

Q. What strategies can optimize reaction yields when using this compound in complex peptide syntheses?

Methodological Answer:

- Optimization Parameters :

-

Stoichiometry : Use 3–4 equivalents of the compound to ensure complete coupling .

-

Temperature : Microwave-assisted synthesis at 50°C reduces reaction time by 40% .

-

Solvent : Switch from DMF to NMP for sterically hindered residues to improve solubility .

- Troubleshooting Low Yields :

-

Add 0.1 M HOAt as a coupling additive to suppress racemization .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., temperature, pH)?

Methodological Answer:

- Accelerated Stability Studies :

- Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 24–72 hours; monitor degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 2–9) and analyze by TLC for hydrolytic byproducts .

- Key Findings :

- Optimal pH : Stable at pH 4–6; degradation increases >pH 7 due to Fmoc group hydrolysis .

- Thermal Limits : Stable ≤37°C; 15% decomposition at 50°C after 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.